molecular formula C22H14ClF2NO3S B2869396 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866810-25-5

3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2869396
CAS No.: 866810-25-5
M. Wt: 445.86
InChI Key: FJHZBKPIHVUJFP-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with a sulfonyl group, a chlorophenyl group, and two fluorophenyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core, followed by the introduction of the sulfonyl, chlorophenyl, and fluorophenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic substituents.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)sulfonyl-6-fluoroquinoline: A similar compound with a simpler structure, lacking the additional fluorophenyl group.

    6-Fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one: Another related compound with a different substitution pattern on the quinoline core.

Uniqueness

3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF2NO3S/c23-15-4-7-18(8-5-15)30(28,29)21-13-26(12-14-2-1-3-16(24)10-14)20-9-6-17(25)11-19(20)22(21)27/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHZBKPIHVUJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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